molecular formula C22H22ClN3O3 B11010123 [3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl](6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl](6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11010123
M. Wt: 411.9 g/mol
InChI Key: ARSMTUUDVXTFSW-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a chlorophenyl group and a dimethoxyisoquinoline moiety, making it a subject of study in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This step involves the reaction of 4-chlorophenylhydrazine with an appropriate β-diketone under acidic or basic conditions to form the pyrazole ring.

    Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Coupling with Isoquinoline Derivative: The final step involves coupling the methylated pyrazole with a dimethoxyisoquinoline derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the isoquinoline moiety, resulting in the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl-yl)methanone is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory agent, an anticancer compound, and a neuroprotective agent. Its ability to interact with specific molecular targets makes it a valuable compound for therapeutic research.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved include signal transduction pathways and metabolic pathways, which are crucial for its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl-yl)methanone lies in its specific combination of a pyrazole ring, chlorophenyl group, and dimethoxyisoquinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone, with a molecular formula of C22H22ClN3O3 and a molecular weight of 411.9 g/mol, has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.

PropertyValue
CAS Number1374539-89-5
Molecular FormulaC22H22ClN3O3
Molecular Weight411.9 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Activity

Research indicates that compounds related to pyrazoles exhibit significant antimicrobial properties. A study on structurally similar pyrazole derivatives demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with some compounds showing IC50 values as low as 2.14 µM for urease inhibition . The presence of the chlorophenyl group in the structure may enhance its interaction with bacterial cell membranes, increasing its efficacy.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been linked to their ability to inhibit the production of pro-inflammatory cytokines. In vitro studies suggest that pyrazole compounds can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes . This activity is crucial for developing treatments for chronic inflammatory diseases.

Enzyme Inhibition

The compound exhibits promising enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. In a study evaluating various derivatives, several compounds demonstrated strong AChE inhibition with IC50 values ranging from 0.63 µM to 6.28 µM . The mechanism likely involves competitive inhibition, where the compound competes with the substrate for the active site of the enzyme.

Case Studies

  • Antibacterial Screening : A series of synthesized pyrazole derivatives were tested against multiple bacterial strains. The results indicated that those with a chlorophenyl group exhibited enhanced antibacterial properties compared to their counterparts lacking this moiety.
  • Docking Studies : Molecular docking studies have been employed to elucidate the binding interactions between 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone and target enzymes like AChE and urease. These studies revealed critical interactions that could be leveraged for drug design .

Properties

Molecular Formula

C22H22ClN3O3

Molecular Weight

411.9 g/mol

IUPAC Name

[5-(4-chlorophenyl)-2-methylpyrazol-3-yl]-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C22H22ClN3O3/c1-25-19(12-18(24-25)14-4-6-17(23)7-5-14)22(27)26-9-8-15-10-20(28-2)21(29-3)11-16(15)13-26/h4-7,10-12H,8-9,13H2,1-3H3

InChI Key

ARSMTUUDVXTFSW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC

Origin of Product

United States

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